molecular formula C29H31F2NO4 B588455 N-Benzyl (-)-Nebivolol CAS No. 1199945-26-0

N-Benzyl (-)-Nebivolol

Cat. No. B588455
M. Wt: 495.567
InChI Key: STEPXTPIBUXRLE-YFVZOPNBSA-N
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Description

N-Benzyl (-)-Nebivolol is an active ingredient in a drug used to treat high blood pressure and angina, and it is also a beta-blocker. It is a synthetic, orally active, and selective β1-adrenoceptor antagonist that has a low affinity for the β2-adrenoceptor. It was first isolated from the plant species, Nebiola vulgaris, and was later synthesized in the laboratory. N-Benzyl (-)-Nebivolol has been the subject of numerous scientific studies and has been found to have a number of beneficial effects on the body.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Nebivolol is extensively metabolized, with one study highlighting its aromatic and alicyclic hydroxylation at the benzopyran ring systems as key metabolic pathways. The use of high-performance liquid chromatography-diode-array detection has proven effective in determining the location of hydroxyl functions in its metabolites across various species (Hendrickx et al., 1996).

Pharmacodynamic Profile

  • Nebivolol displays unique cardiovascular properties, being studied for its treatment efficacy in hypertension and chronic heart failure. Its dual action as a β1-adrenoceptor antagonist and an inducer of endothelial nitric oxide is notable. It is also metabolized into active hydroxy-moieties by the polymorphic CYP2D6, further contributing to its clinical effects (Shaw et al., 2005).

Chemical Properties and Solubility Enhancement

  • The solubility and dissolution rate of nebivolol can be enhanced through pharmaceutical cocrystallization. Research using GRAS (Generally Regarded as Safe) molecules like 4-hydroxybenzoic acid and nicotinamide demonstrated that cocrystals of nebivolol hydrochloride exhibit higher solubility than the parent drug (Nikam & Patil, 2020).

Cardiovascular Effects

  • Nebivolol's role as a β3-adrenoceptor agonist in the human heart, particularly in non-failing transplanted hearts, has been studied. It induces a concentration-dependent decrease in peak tension, illustrating its potential in improving the energetic balance in the heart (Rozec et al., 2009).

Photodegradation Studies

  • The photodegradation of nebivolol in various natural organic matter solutions under simulated sunlight has been explored, revealing its behavior in different environmental conditions. This research contributes to understanding its persistence and transformation in the environment (Wang et al., 2020).

properties

IUPAC Name

(1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/t24-,25-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-YFVZOPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CN(CC3=CC=CC=C3)C[C@@H]([C@@H]4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657621, DTXSID801019604
Record name (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl (-)-Nebivolol

CAS RN

876666-07-8, 1199945-26-0
Record name rel-(αR,α′R,2R,2′S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876666-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Li, L MT, N PL, RS AL BA - An integration approach of hybrid databases based on …, 2019
Number of citations: 2

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